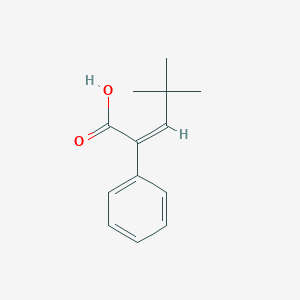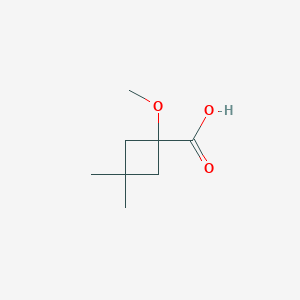
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid is an organic compound with the molecular formula C8H14O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Análisis De Reacciones Químicas
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and aldehydes.
Aplicaciones Científicas De Investigación
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby influencing metabolic processes.
Comparación Con Compuestos Similares
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
1-Methoxy-3-methylcarbazole: This compound also contains a methoxy group but differs in its core structure, which is a carbazole rather than a cyclobutane ring.
1-Methoxy-1,3-butadiene: While it shares the methoxy group, its structure is linear rather than cyclic.
2,3-Dimethoxy-1,3-butadiene: This compound has two methoxy groups and a different arrangement of carbon atoms.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
WGCUJMZPTOOYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C(=O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


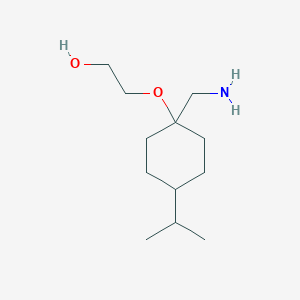
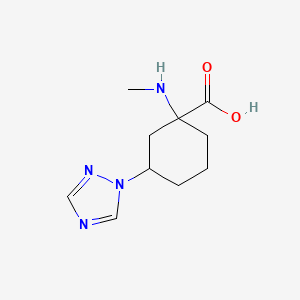
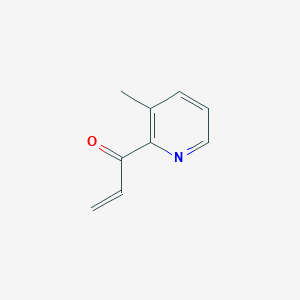
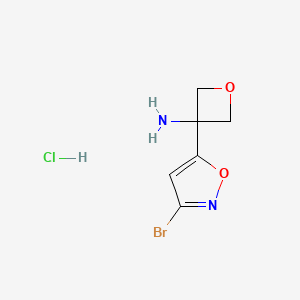
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)
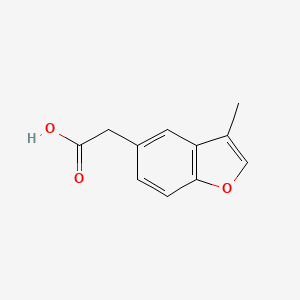
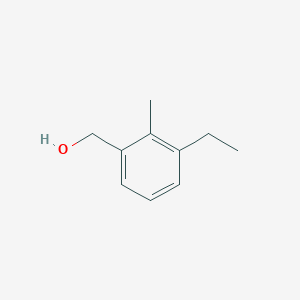
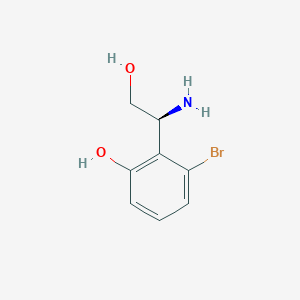

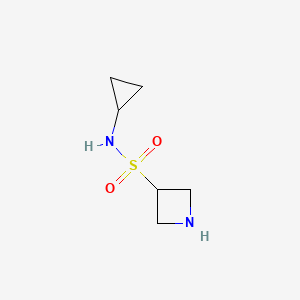
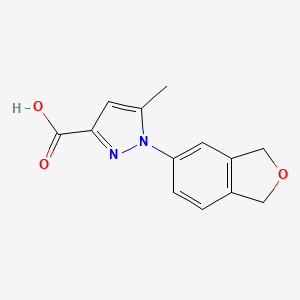
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
